molecular formula C9H9BrN4 B1521033 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1221792-47-7

5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1521033
CAS No.: 1221792-47-7
M. Wt: 253.1 g/mol
InChI Key: RJBRQZBFBCVKBG-UHFFFAOYSA-N
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Description

“5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound with the CAS Number: 1221792-47-7. It has a molecular weight of 253.1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) and the InChI key is RJBRQZBFBCVKBG-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer Potential

Pyrazole derivatives like 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine show promising results in cancer research. Ananda et al. (2017) synthesized novel pyrazole derivatives, including a structurally similar compound, which exhibited significant cytotoxic effects against breast cancer and leukemia cells. This compound induced cell death by activating apoptosis in cancer cells, demonstrating its potential as a small molecule inhibitor for leukemia and breast cancer treatments (Ananda et al., 2017).

Synthesis of Novel Compounds

The chemical structure and synthesis methods of pyrazolo[3,4-b]pyridine derivatives are an area of focus in medicinal chemistry. Revanna et al. (2013) reported the synthesis of a fluorinated heterocyclic scaffold, which is potentially attractive for pharmaceutical applications. This includes compounds structurally similar to this compound, synthesized via Michael addition and Mannich reaction (Revanna et al., 2013).

Antibacterial Properties

The synthesis of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine, akin to this compound, was explored by Abdel‐Latif et al. (2019). These compounds were characterized using IR and 1H NMR spectral techniques, and their in vitro antibacterial properties were evaluated, indicating potential applications in combating bacterial infections (Abdel‐Latif et al., 2019).

Reactivity and Catalysis

Sidhom et al. (2018) explored the reactivity of pyrazole derivatives in palladium-catalyzed direct arylations. These derivatives, including those similar to this compound, were successfully employed in such reactions, highlighting their utility in the field of catalysis (Sidhom et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

Properties

IUPAC Name

5-bromo-6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBRQZBFBCVKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=NNC(=C3C=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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